molecular formula C12H7BrN2S B13870934 2-(4-Bromophenyl)-[1,3]thiazolo[5,4-b]pyridine

2-(4-Bromophenyl)-[1,3]thiazolo[5,4-b]pyridine

Cat. No.: B13870934
M. Wt: 291.17 g/mol
InChI Key: UOHCFTWBWZICMF-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-[1,3]thiazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the class of thiazolo[5,4-b]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a thiazole ring fused to a pyridine ring, with a bromophenyl group attached at the 2-position of the thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-[1,3]thiazolo[5,4-b]pyridine typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine with copper iodide in dry pyridine under microwave irradiation at 115°C for 30 minutes . This method provides an efficient and rapid synthesis of the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis and other advanced synthetic techniques can be scaled up for industrial applications, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-[1,3]thiazolo[5,4-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position of the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The thiazole and pyridine rings can participate in oxidation and reduction reactions under suitable conditions.

    Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include copper iodide, pyridine, and various nucleophiles and electrophiles for substitution reactions. Microwave irradiation is often employed to accelerate the reaction rates and improve yields.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of functionalized derivatives with different biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-[1,3]thiazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound has been reported to exhibit strong inhibitory activity against certain enzymes, such as PI3kα, with an IC50 of 3.6 nM . This inhibition can lead to the disruption of key cellular processes, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-[1,3]thiazolo[5,4-b]pyridine is unique due to its fused thiazole-pyridine structure, which imparts distinct chemical and biological properties. The presence of the bromophenyl group further enhances its reactivity and potential for functionalization, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C12H7BrN2S

Molecular Weight

291.17 g/mol

IUPAC Name

2-(4-bromophenyl)-[1,3]thiazolo[5,4-b]pyridine

InChI

InChI=1S/C12H7BrN2S/c13-9-5-3-8(4-6-9)11-15-10-2-1-7-14-12(10)16-11/h1-7H

InChI Key

UOHCFTWBWZICMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)Br

Origin of Product

United States

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